(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL
CAS No.: 156058-35-4
Cat. No.: VC5258317
Molecular Formula: C11H12F2N4O3
Molecular Weight: 286.239
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156058-35-4 |
|---|---|
| Molecular Formula | C11H12F2N4O3 |
| Molecular Weight | 286.239 |
| IUPAC Name | (2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol |
| Standard InChI | InChI=1S/C11H12F2N4O3/c12-11(13)7(19)6(3-18)20-10(11)17-2-1-5-8(14)15-4-16-9(5)17/h1-2,4,6-7,10,18-19H,3H2,(H2,14,15,16)/t6-,7-,10-/m1/s1 |
| Standard InChI Key | KOTYZNDUFWPNCY-BRDIYROLSA-N |
| SMILES | C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)(F)F |
Introduction
The compound "(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL" is a structurally complex molecule that belongs to the pyrrolo[2,3-d]pyrimidine family. These compounds are widely studied for their biological activity, particularly in medicinal chemistry due to their potential as enzyme inhibitors and therapeutic agents. The molecular structure includes a tetrahydrofuran ring substituted with a 4-amino pyrrolopyrimidine core and fluorine atoms, which enhance its biochemical properties.
Structural Characteristics
The compound features:
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Stereochemistry: Three chiral centers at positions 2, 3, and 5.
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Key Functional Groups:
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A hydroxymethyl group at position 2.
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Two fluorine atoms at position 4.
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An amino group on the pyrrolopyrimidine core.
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These structural features contribute to its stability, reactivity, and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H11F2N5O3 |
| Molecular Weight | Approximately 287.22 g/mol |
| Key Functional Groups | Hydroxymethyl, Amino, Difluorotetrahydrofuran |
Biological Significance
Compounds containing pyrrolo[2,3-d]pyrimidine scaffolds have been extensively studied for their role in inhibiting enzymes like kinases and polymerases. The presence of the amino group enhances hydrogen bonding with biological targets such as receptor tyrosine kinases (RTKs), making this compound a candidate for anti-cancer or antiviral therapies.
Synthesis Pathways
While specific synthesis protocols for this compound are not readily available in the literature, related pyrrolo[2,3-d]pyrimidines are typically synthesized through:
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Cyclocondensation Reactions: Between halomethyl ketones and diamino pyrimidines.
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Fluorination Steps: Introduction of fluorine atoms using reagents like DAST (diethylaminosulfur trifluoride).
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Chiral Resolution: To ensure stereochemical purity at the three chiral centers.
Potential Applications
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Pharmacological Uses:
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Inhibitor of vascular endothelial growth factor receptor (VEGFR) pathways.
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Potential antiviral agent targeting polymerase interfaces in viruses like influenza.
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Drug Development:
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The difluoro-substituted tetrahydrofuran ring enhances lipophilicity and metabolic stability.
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The amino group facilitates binding to active sites in enzymes.
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Research Findings
Studies on similar compounds have shown:
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Enhanced cytotoxicity against cancer cell lines when targeting RTKs.
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Moderate inhibition of enzymes like VEGFR-1 and PDGFRβ (platelet-derived growth factor receptor-beta), which are critical in angiogenesis and tumor growth .
| Biological Activity | Observation |
|---|---|
| VEGFR Inhibition | Moderate to strong binding affinity |
| Cytotoxicity | Effective against A431 cancer cell lines |
| Antiviral Potential | Promising docking results with viral targets |
Challenges and Future Directions
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Synthetic Complexity: The stereochemical requirements make large-scale synthesis challenging.
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Limited Data: Further studies are needed to confirm its pharmacokinetics and toxicity profiles.
Future research should focus on optimizing the synthesis process and conducting detailed biological evaluations to explore its full therapeutic potential.
This article provides a comprehensive overview of "(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL," emphasizing its structural significance and potential applications in medicinal chemistry.
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